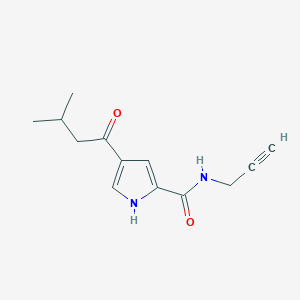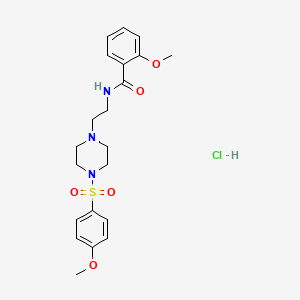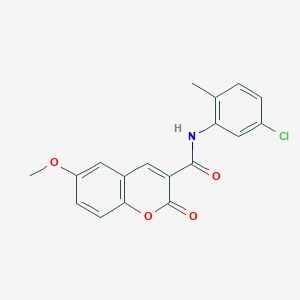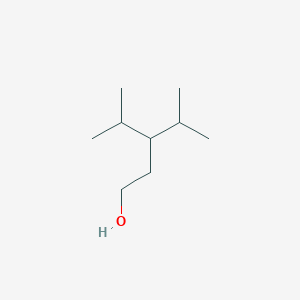
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons. The other groups attached to the ring would likely influence the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, polarity, and the functional groups it contains. For example, the presence of a carbonyl group and a nitrogen in the pyrrole ring might suggest that this compound could participate in hydrogen bonding, which could influence its solubility and boiling point .科学的研究の応用
Synthesis and Chemical Properties
Modified Synthesis Methods : Research indicates efficient methods for the synthesis of pyrrole derivatives, highlighting advancements in microwave irradiation techniques for quick and high-yield production (Khan et al., 2005).
Novel Preparation Methods : Studies have developed methods for preparing pyrrolo[1,2-a]pyrimidinediones, showcasing the versatility of pyrrole derivatives in chemical synthesis (Stájer et al., 2006).
Chiral Conducting Polymers : Research on chiral conducting polymers based on polypyrrole demonstrates the potential of pyrrole derivatives in material science, particularly in electrical and spectroscopic applications (Chen et al., 1997).
Biological and Medicinal Applications
DNA Binding Properties : Pyrrole−imidazole polyamides, including pyrrole-2-carboxamide derivatives, have been studied for their ability to recognize specific DNA sequences, showing potential in genetic research and therapy (Swalley et al., 1996).
Histone Deacetylase Inhibition : Certain pyrrole derivatives demonstrate activity as HDAC inhibitors, indicating potential in cancer treatment and epigenetic research (Mai et al., 2006).
Antibacterial Agents : Some pyrrole-2-carboxamide derivatives have been identified as potent antibacterial agents, suggesting their use in developing new antibiotics (Mane et al., 2017).
Androgen Receptor Antagonists : Research on 4-(anilino)pyrrole-2-carboxamides shows their efficacy as non-steroidal androgen receptor antagonists, useful in prostate cancer therapies (Wakabayashi et al., 2008).
作用機序
特性
IUPAC Name |
4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOUHVNWJRAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)




![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)
![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)
![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)

![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
